molecular formula C6H10N4O B13176896 1-(1-Methyl-1H-1,2,3-triazol-5-yl)-2-(methylamino)ethan-1-one

1-(1-Methyl-1H-1,2,3-triazol-5-yl)-2-(methylamino)ethan-1-one

Cat. No.: B13176896
M. Wt: 154.17 g/mol
InChI Key: YJVZIKICKXGDQJ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,3-triazol-5-yl)-2-(methylamino)ethan-1-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)-2-(methylamino)ethan-1-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Methylamino Group: This step involves the reaction of the triazole intermediate with a methylamine source under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To optimize the yield and purity of the product.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-1,2,3-triazol-5-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions may introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-(1-Methyl-1H-1,2,3-triazol-5-yl)-2-(methylamino)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-1,2,3-triazol-5-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating specific enzymes.

    Modulating Receptor Activity: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,2,3-Triazol-5-yl)-2-(methylamino)ethan-1-one: Lacks the methyl group on the triazole ring.

    1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one: Has a different substitution pattern on the triazole ring.

Uniqueness

1-(1-Methyl-1H-1,2,3-triazol-5-yl)-2-(methylamino)ethan-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-(methylamino)-1-(3-methyltriazol-4-yl)ethanone

InChI

InChI=1S/C6H10N4O/c1-7-4-6(11)5-3-8-9-10(5)2/h3,7H,4H2,1-2H3

InChI Key

YJVZIKICKXGDQJ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CN=NN1C

Origin of Product

United States

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